![molecular formula C9H18ClNO2 B1532653 Ethyl 3-methylpiperidine-3-carboxylate hydrochloride CAS No. 176523-95-8](/img/structure/B1532653.png)
Ethyl 3-methylpiperidine-3-carboxylate hydrochloride
Overview
Description
Ethyl 3-methylpiperidine-3-carboxylate hydrochloride is a chemical compound with the CAS Number: 176523-95-8 . It has a molecular weight of 207.7 and its IUPAC name is ethyl 3-methyl-3-piperidinecarboxylate hydrochloride .
Synthesis Analysis
The synthesis of Ethyl 3-methylpiperidine-3-carboxylate hydrochloride involves the reaction of 1- tert-butyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate with 2.5 M hydrochloric acid in ethyl acetate . The reaction mixture is stirred for 3 hours at 20 °C, then diethyl ether is added. The precipitated crystals are filtered off and washed with diethyl ether to yield the product .Molecular Structure Analysis
The InChI Code of Ethyl 3-methylpiperidine-3-carboxylate hydrochloride is 1S/C9H17NO2.ClH/c1-3-12-8(11)9(2)5-4-6-10-7-9;/h10H,3-7H2,1-2H3;1H . The InChI key is IPAHPPZMOMRABY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Ethyl 3-methylpiperidine-3-carboxylate hydrochloride is a solid at room temperature . It has a high GI absorption and is BBB permeant . It is not a substrate or inhibitor of various CYP enzymes . Its Log Kp (skin permeation) is -6.38 cm/s . It has a consensus Log Po/w of 1.2 . Its water solubility is classified as very soluble to soluble, with a Log S (ESOL) of -1.98 .Scientific Research Applications
Material Science
Heterocyclic compounds are known to have applications in material science, such as in the creation of fluorescent sensors , dyestuffs , brightening agents , and plastics . They can also be used for information storage and as analytical reagents .
Pharmaceutical Research
Compounds similar to Ethyl 3-methylpiperidine-3-carboxylate hydrochloride are often used in pharmaceutical research. For example, derivatives of piperidine carboxylic acid have been synthesized and evaluated for their anticonvulsant activity . These compounds are also tested for their ability to permeate the blood-brain barrier, which is crucial for developing central nervous system drugs .
Safety and Hazards
properties
IUPAC Name |
ethyl 3-methylpiperidine-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-3-12-8(11)9(2)5-4-6-10-7-9;/h10H,3-7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAHPPZMOMRABY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCNC1)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50741592 | |
Record name | Ethyl 3-methylpiperidine-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50741592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
176523-95-8 | |
Record name | Ethyl 3-methylpiperidine-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50741592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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